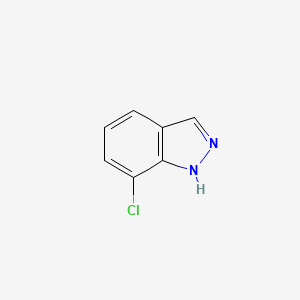

7-chloro-1H-indazole

Descripción general

Descripción

7-Cloro-1H-indazol es un compuesto orgánico aromático heterocíclico que pertenece a la familia del indazol. Los indazoles son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas. La presencia de un átomo de cloro en la posición 7 del anillo de indazol confiere propiedades químicas únicas al 7-cloro-1H-indazol, convirtiéndolo en un compuesto de interés en la química medicinal y la investigación farmacéutica.

Mecanismo De Acción

El mecanismo de acción del 7-cloro-1H-indazol involucra su interacción con objetivos moleculares específicos, como enzimas y receptores. Por ejemplo, se ha demostrado que inhibe la actividad de ciertas quinasas y enzimas involucradas en la proliferación celular y la inflamación . La capacidad del compuesto para unirse a estos objetivos y modular su actividad se atribuye a su estructura química única y la presencia del átomo de cloro en la posición 7.

Compuestos similares:

2H-Indazol: Otra forma tautómera de indazol con un comportamiento químico distinto.

5-Cloro-1H-indazol: Átomo de cloro en la posición 5, lo que lleva a variaciones en la reactividad y las aplicaciones.

Singularidad del 7-cloro-1H-indazol: La presencia del átomo de cloro en la posición 7 del anillo de indazol en el 7-cloro-1H-indazol imparte efectos electrónicos y estéricos únicos, que influyen en su reactividad e interacción con objetivos biológicos. Esto lo convierte en un compuesto valioso para desarrollar nuevos agentes terapéuticos y estudiar las relaciones estructura-actividad en la química medicinal .

Análisis Bioquímico

Biochemical Properties

7-chloro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), thereby exerting anti-inflammatory effects. Additionally, this compound interacts with matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation and survival . Furthermore, this compound can alter gene expression by modulating transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, this compound can activate or inhibit other enzymes and proteins involved in cellular signaling pathways, thereby modulating their activity and function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo models. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell proliferation, apoptosis, and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as anti-inflammatory and anticancer activities . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s (CYPs) play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated and excreted . These metabolic pathways can affect the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to specific proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . Additionally, this compound can be found in the cytoplasm, where it can interact with cytoplasmic proteins and enzymes involved in cellular signaling pathways .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del 7-cloro-1H-indazol se puede lograr a través de varios métodos, incluidas las reacciones catalizadas por metales de transición y las reacciones de ciclación reductiva. Un enfoque común implica la ciclación de la bencilidenhidrazina orto-sustituida utilizando benzaldehído orto-sustituido como material de partida . Otro método incluye la formación catalizada por Cu(OAc)2 de enlaces N-N empleando oxígeno como oxidante terminal .

Métodos de producción industrial: La producción industrial de 7-cloro-1H-indazol normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar altos rendimientos y pureza. El uso de catalizadores de metales de transición, como el cobre o la plata, es común en entornos industriales para facilitar una ciclación eficiente y minimizar la formación de subproductos .

Análisis De Reacciones Químicas

Tipos de reacciones: 7-Cloro-1H-indazol experimenta varias reacciones químicas, que incluyen:

Sustitución electrófila: Halogenación, nitración, sulfonación, alquilación y acilación.

Ciclación reductiva: Formación de anillos de indazol a partir de bencilidenhidrazinas orto-sustituidas.

Reactivos y condiciones comunes:

Halogenación: Cloro o bromo en presencia de un catalizador.

Nitración: Ácido nítrico y ácido sulfúrico.

Sulfonación: Trióxido de azufre o ácido clorosulfónico.

Alquilación y Acilación: Haluros de alquilo o cloruros de acilo en presencia de un catalizador de ácido de Lewis.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios indazoles sustituidos, que pueden funcionalizarse aún más para aplicaciones específicas .

Aplicaciones Científicas De Investigación

7-Cloro-1H-indazol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: Investigado por su potencial como inhibidor de enzimas y antagonista de receptores.

Medicina: Explorado por sus propiedades anticancerígenas, antiinflamatorias y antimicrobianas.

Industria: Utilizado en el desarrollo de productos farmacéuticos y agroquímicos.

Comparación Con Compuestos Similares

1H-Indazole: Lacks the chlorine atom at the 7th position, resulting in different chemical properties and biological activities.

2H-Indazole: Another tautomeric form of indazole with distinct chemical behavior.

5-Chloro-1H-Indazole: Chlorine atom at the 5th position, leading to variations in reactivity and applications.

Uniqueness of 7-Chloro-1H-Indazole: The presence of the chlorine atom at the 7th position of the indazole ring in this compound imparts unique electronic and steric effects, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents and studying structure-activity relationships in medicinal chemistry .

Actividad Biológica

7-Chloro-1H-indazole is a heterocyclic compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 7-position of the indazole ring. Its molecular formula is , with a molecular weight of approximately 152.58 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a valuable building block in medicinal chemistry.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit certain kinases involved in cell signaling pathways, contributing to its anticancer properties .

Inhibition of Kinases

Research indicates that this compound can inhibit the Akt kinase, which plays a crucial role in regulating cell growth and survival. This inhibition may lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Biological Activities

The compound exhibits a wide range of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, effectively inhibiting the growth of various bacterial strains .

- Anticancer Properties : Its ability to induce apoptosis and inhibit cancer cell proliferation has been confirmed in several studies, making it a promising candidate for cancer therapy.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by modulating cytokine production .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study reported that derivatives of this compound exhibited significant antibacterial activity against Pseudomonas aeruginosa, with inhibition rates reaching up to 35% at concentrations as low as 25 µM .

- Cancer Research : In vitro experiments demonstrated that treatment with this compound resulted in a marked decrease in cell viability of human cancer cell lines, suggesting its potential as an anticancer agent .

- Inflammation Modulation : Another study highlighted the compound's ability to downregulate pro-inflammatory cytokines (TNF-α and IL-6) while upregulating anti-inflammatory markers (IL-10), indicating its therapeutic potential in inflammatory diseases .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

7-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYOYUQVNPTVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455690 | |

| Record name | 7-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37435-12-4 | |

| Record name | 7-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 7-chloro-1H-indazole a potent inhibitor of enzymes like polyphenol oxidase (PPO)?

A1: While the exact mechanism of inhibition by this compound is not fully elucidated in the provided research, the studies highlight its strong inhibitory effect on PPO. [, ] It's likely that this compound binds to the active site of PPO, hindering its interaction with its substrate and thus preventing enzymatic browning in foods like potatoes. [] Further research, including kinetic studies and potentially co-crystallization experiments, could provide a clearer understanding of the binding interactions and mechanism of inhibition.

Q2: How does the inhibitory effect of this compound on Lactoperoxidase (LPO) compare to its effect on PPO?

A2: Both studies demonstrate that this compound acts as an inhibitor for both LPO and PPO. [, ] Interestingly, it shows significantly stronger inhibition of PPO with a Ki value of 0.15 ± 0.04 mM compared to its effect on LPO (Ki: 21.05 ± 4.62 µM). [, ] This difference in Ki values suggests that this compound might have a higher binding affinity for PPO or interacts differently with the active sites of these two enzymes. Further research is needed to explore the structural basis for this difference in inhibitory potency.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.